2-(3,5-Dichlorobenzoyl)pyridine
CAS No.: 898780-36-4
Cat. No.: VC3866729
Molecular Formula: C12H7Cl2NO
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898780-36-4 |
|---|---|
| Molecular Formula | C12H7Cl2NO |
| Molecular Weight | 252.09 g/mol |
| IUPAC Name | (3,5-dichlorophenyl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H |
| Standard InChI Key | FZROPXZAHOKHKR-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-(3,5-Dichlorobenzoyl)pyridine consists of a pyridine ring (C₅H₅N) functionalized with a benzoyl group substituted by chlorine atoms at the 3 and 5 positions. The molecular formula is C₁₂H₆Cl₂NO, with a molar mass of 265.09 g/mol. The presence of electron-withdrawing chlorine atoms and the aromatic pyridine ring confers significant stability and reactivity, making the compound suitable for nucleophilic substitution and coordination chemistry .
Key structural features include:
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Pyridine core: Provides a planar, aromatic system capable of π-π stacking interactions.
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3,5-Dichlorobenzoyl group: Enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.
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Halogen substituents: Increase lipophilicity, influencing solubility and membrane permeability in biological systems .
Experimental data on its melting point, boiling point, and solubility are sparse, but analogous compounds such as 2,3-dichloro-5-(trichloromethyl)pyridine exhibit melting points near 45–50°C and limited water solubility .
Synthesis Methods
Acylation of Pyridine Derivatives
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Chlorination of nicotinic acid: As demonstrated in the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, nicotinic acid undergoes chlorination with PCl₅ and Cl₂ at elevated temperatures (180–210°C) to introduce chlorine substituents .
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Benzoylation: The chlorinated intermediate reacts with 3,5-dichlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the target compound .
Example Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Nicotinic acid, PCl₅, Cl₂, 180°C, 48 hrs | 65% |
| 2 | 3,5-Dichlorobenzoyl chloride, Et₃N, DCM, RT | 72% |
Data adapted from patent methodologies .
Industrial-Scale Production
Comparative Analysis with Analogous Compounds
The 3,5-dichlorobenzoyl moiety in 2-(3,5-Dichlorobenzoyl)pyridine differentiates it by balancing lipophilicity and reactivity, making it versatile for drug discovery .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its benzoyl group acts as a pharmacophore in modulating target enzyme activity .
Material Science
Halogenated pyridines are incorporated into polymers for UV stability and flame retardancy. The dichlorobenzoyl group improves thermal stability, with degradation temperatures exceeding 300°C .
Challenges and Future Directions
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Synthetic optimization: Reducing reliance on hazardous chlorinating agents (e.g., PCl₅) through green chemistry approaches.
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Biological profiling: Expanded in vivo studies to validate therapeutic potential.
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Material innovation: Exploring coordination complexes for catalytic applications.
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